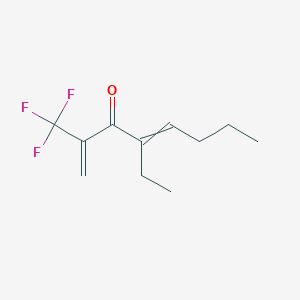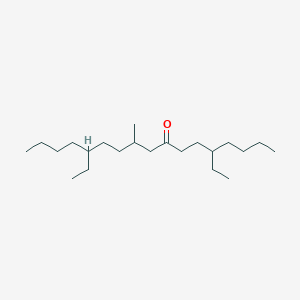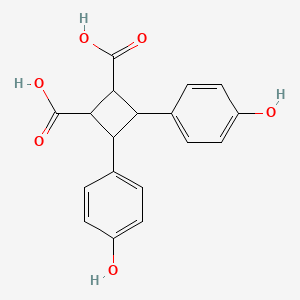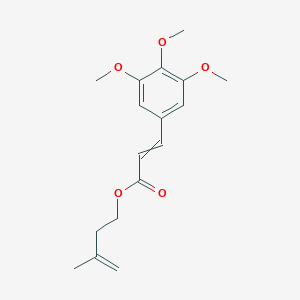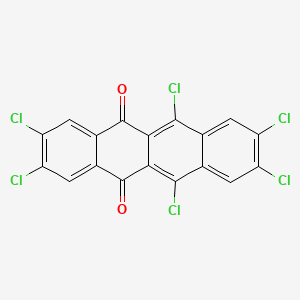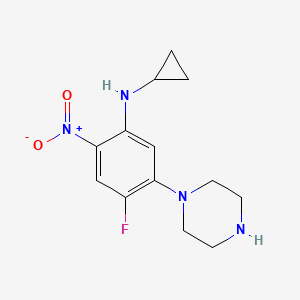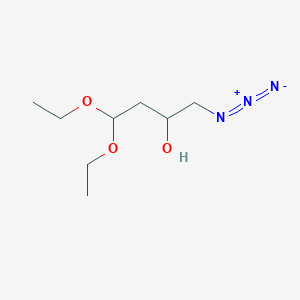![molecular formula C21H15N3O5 B14269621 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione CAS No. 139909-18-5](/img/structure/B14269621.png)
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione is an organic compound that features a combination of hydroxy, nitro, and diazenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Diazotization: Formation of the diazenyl group through the reaction of aniline derivatives with nitrous acid.
Coupling Reaction: Coupling of the diazonium salt with a phenolic compound to introduce the hydroxyphenyl group.
Nitration: Introduction of the nitro group through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Specific details would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the nitro and diazenyl groups.
1-(4-Nitrophenyl)-3-phenylpropane-1,3-dione: Lacks the hydroxy and diazenyl groups.
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione: Lacks the diazenyl group.
Properties
CAS No. |
139909-18-5 |
|---|---|
Molecular Formula |
C21H15N3O5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-2-phenyldiazenylpropane-1,3-dione |
InChI |
InChI=1S/C21H15N3O5/c25-18-9-5-4-8-17(18)21(27)19(23-22-15-6-2-1-3-7-15)20(26)14-10-12-16(13-11-14)24(28)29/h1-13,19,25H |
InChI Key |
XDCXZHGFFNVKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



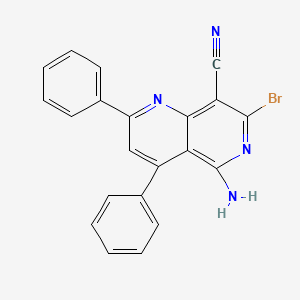
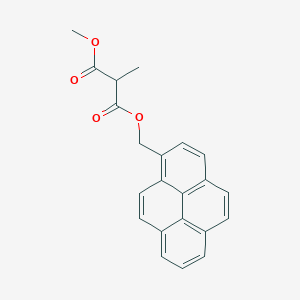
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
